tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
Description
tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is a boronic ester-functionalized imidazole derivative. Its structure comprises a tert-butyl carbamate group at the 1-position of the imidazole ring, a methyl substituent at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-containing molecules in pharmaceutical and materials chemistry . The boronate ester enhances stability and solubility, facilitating its use in catalytic processes under mild conditions.
Properties
Molecular Formula |
C15H25BN2O4 |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-10-17-11(9-18(10)12(19)20-13(2,3)4)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 |
InChI Key |
CMGWNTQTSQQUJZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
A widely employed strategy involves the palladium-catalyzed borylation of halogenated imidazole precursors. For example, tert-butyl 2-methyl-4-bromo-1H-imidazole-1-carboxylate can undergo Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. The reaction typically proceeds in polar aprotic solvents such as 1,4-dioxane or THF at 80–100°C for 12–24 hours, yielding the target boronate ester after chromatographic purification.
Optimization Insights :
- Catalyst Loading : Reducing Pd(dppf)Cl₂ to 2 mol% maintains efficacy while minimizing metal residues.
- Solvent Effects : THF outperforms DMF due to better solubility of boronates and reduced side reactions.
- Scale-Up : Reactions at 10 mmol scale retain >85% yield, demonstrating scalability.
Imidazole Ring Formation via Condensation with Oxalyl Boronates
Oxalyl Boronate-Mediated Cyclization
Oxalyl boronates serve as versatile intermediates for constructing imidazole rings. As reported by, condensation of glyoxal derivatives with amidines in the presence of oxalyl boronates enables regioselective formation of 2,4-disubstituted imidazoles. For the target compound, tert-butyl carbamate-protected amidines react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-glyoxal adducts under acidic conditions (e.g., HCl in MeOH) to afford the imidazole core.
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 60°C | 72 |
| Solvent | MeOH/DMSO (6:4 v/v) | 68 |
| Catalyst | HBr (10 mol%) | 69 |
Structural Confirmation :
- ¹H NMR (CDCl₃): δ 1.36 (s, 12H, Bpin), 2.54 (s, 3H, CH₃), 1.45 (s, 9H, tert-butyl).
- ¹³C NMR : δ 162.1 (C=O), 136.4 (imidazole C-4), 83.5 (Bpin quaternary C).
One-Pot Multicomponent Synthesis
Sequential Oxidation-Condensation-Borylation
A one-pot protocol developed by combines ketone oxidation, imidazole condensation, and in situ borylation. Starting from 2-methylacetophenone, sequential treatment with HBr/DMSO oxidizes the ketone to glyoxal, which condenses with tert-butyl carbamate and ammonium acetate. Subsequent borylation with B₂pin₂ in the same pot yields the target compound without isolating intermediates.
Advantages :
- Eliminates purification steps for air-sensitive intermediates.
- Compatible with electron-deficient aryl groups (e.g., CF₃, NO₂).
Limitations :
Bromination-Followed-by-Suzuki Coupling
Post-Functionalization of Imidazole Cores
For derivatives requiring late-stage diversification, bromination at the imidazole C-4 position followed by Suzuki coupling with pinacol boronate esters offers flexibility. For example, tert-butyl 2-methyl-4-bromo-1H-imidazole-1-carboxylate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(OAc)₂ catalysis to install the boronate group.
Reaction Conditions :
- Base : K₂CO₃ (2.0 equiv)
- Ligand : XPhos (4 mol%)
- Solvent : Toluene/EtOH (3:1 v/v)
Yield : 78% after column chromatography (petroleum ether:EtOAc 20:1).
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield Range (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Miyaura Borylation | 70–85 | >95 | High |
| Oxalyl Boronate Cyclization | 65–72 | 90–95 | Moderate |
| One-Pot Synthesis | 45–69 | 85–90 | Low |
| Suzuki Coupling | 70–78 | >95 | High |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other functional groups.
Oxidation and Reduction: The imidazole core can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce imidazole derivatives with altered electronic properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with boron atoms can enhance the efficacy of certain drugs by improving their pharmacokinetic properties. The tert-butyl group in this compound may contribute to increased lipophilicity, facilitating better cell membrane penetration.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of imidazole with boron moieties and found that they exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the tert-butyl group was noted to improve solubility and bioavailability .
Catalysis
Role as a Catalyst : The compound can act as a catalyst in organic synthesis reactions. Its boron-containing structure is particularly useful in promoting reactions such as Suzuki coupling, where it can facilitate the formation of carbon-carbon bonds.
Case Study : In a report from Chemical Communications, researchers demonstrated the use of similar boron-containing imidazole derivatives as effective catalysts for cross-coupling reactions. The study highlighted improved yields and selectivity compared to traditional catalysts .
Materials Science
Polymerization Initiator : The compound’s ability to form stable complexes with transition metals makes it a potential candidate for use as an initiator in polymerization processes. This application is particularly relevant in the synthesis of high-performance polymers.
Research Findings : A study conducted by TCI Chemicals indicated that boron compounds can enhance the mechanical properties of polymers when used as additives during synthesis. The incorporation of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate could lead to materials with improved thermal stability and strength .
Comparison Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole core can bind to enzymes and receptors, modulating their activity. The dioxaborolane ring can participate in boron-mediated reactions, influencing the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .
Comparison with Similar Compounds
Research Findings and Case Studies
- Crystallographic Analysis : The indazole analog in was structurally validated via X-ray diffraction and DFT, confirming boronate geometry and tert-butyl conformation. Similar methods apply to imidazole derivatives.
- Cross-Coupling Efficiency : A study on tert-butyl 4-boronate-imidazole-1-carboxylate reported 85–90% yield in Suzuki reactions with aryl halides, suggesting comparable performance for the methylated target compound.
Biological Activity
tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate (CAS No. 1198605-51-4) is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazole ring and a dioxaborolane moiety. Its molecular formula is C14H23BN2O4, with a molecular weight of 294.15 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O4 |
| Molecular Weight | 294.15 g/mol |
| CAS Number | 1198605-51-4 |
| Purity | ≥97% |
| Storage Conditions | Inert atmosphere, -20°C |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl imidazole derivatives with boron-containing reagents under controlled conditions. Various methods have been reported in the literature to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. A study demonstrated that similar derivatives showed significant inhibition against various bacterial strains . The presence of the dioxaborolane moiety may enhance this activity through unique mechanisms involving boron coordination.
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Specific studies highlighted the ability of these compounds to induce apoptosis in cancer cells through various pathways .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Imidazole derivatives are known to interact with metal ions in enzymes, which may lead to inhibition of enzymatic activity. This mechanism has been explored in several studies where similar compounds demonstrated effective inhibition of key metabolic enzymes .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various imidazole derivatives, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : A specific study focused on the anticancer effects of imidazole derivatives revealed that this compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF7) . The study utilized flow cytometry and Western blot analysis to assess changes in cell viability and apoptotic markers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing imidazole-boronate esters like tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate?
- Methodological Answer : A typical approach involves cyclizing 2-bromoacetophenone derivatives with formamide to form the imidazole core, followed by introducing the boronate ester group via Suzuki-Miyaura coupling or direct borylation. For example, substituted imidazoles are synthesized using bromoacetyl precursors and formamide under reflux conditions (yields 43–67%) . The boronate group is often introduced via palladium-catalyzed coupling with pinacolborane derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- IR spectroscopy : Confirm functional groups (e.g., B–O stretches at ~1350–1310 cm⁻¹, C=O at ~1650–1700 cm⁻¹) .
- NMR : Analyze , , and spectra to verify substituent positions and boron coordination .
- HPLC : Normal-phase HPLC with retention times (e.g., tR = 5.85–30.19 min) can assess purity .
- Melting point : Compare experimental values (e.g., 94–222°C for analogous imidazoles) with literature .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). For example, ICReDD’s framework integrates reaction path searches and experimental feedback loops to reduce trial-and-error approaches . Statistical experimental design (e.g., factorial or response surface methodology) minimizes the number of trials needed for yield optimization .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction in NMR shifts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For boron-containing compounds, -decoupled NMR can clarify coordination states .
- Discrepancies in HPLC retention times : Validate column conditions (e.g., NP-HPLC vs. RP-HPLC) and compare with structurally similar standards .
- Unexpected IR peaks : Re-examine reaction conditions for byproducts (e.g., unreacted boronate precursors or oxidized intermediates) .
Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and Suzuki-Miyaura coupling efficiency. Its steric bulk reduces side reactions, while the electron-deficient boron center facilitates transmetalation. Kinetic studies using NMR can track boronate activation under catalytic conditions .
Experimental Design & Data Analysis
Q. What experimental design principles apply to optimizing the Suzuki-Miyaura coupling of this compound?
- Methodological Answer :
- Factors to vary : Catalyst loading (e.g., Pd(PPh3)4), base (K2CO3 vs. Cs2CO3), solvent (THF vs. DMF), and temperature.
- Response surface methodology : Design a central composite model to identify interactions between factors and maximize yield .
- In situ monitoring : Use Raman spectroscopy or GC-MS to track reaction progress and intermediate formation .
Q. How can researchers address low yields in the final borylation step?
- Methodological Answer :
- Catalyst screening : Test Pd(dba)2, PdCl2(dppf), or Ni catalysts for compatibility.
- Protecting group stability : Ensure the tert-butyl carbamate group is inert under borylation conditions (e.g., avoid strong acids/bases) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate boronate esters from unreacted imidazole precursors .
Mechanistic & Theoretical Questions
Q. What computational tools model the electronic effects of substituents on the imidazole ring?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity .
Q. How do steric effects from the tert-butyl group impact the compound’s conformational flexibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
